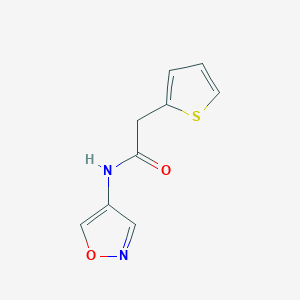

N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide is an organic compound that features both isoxazole and thiophene rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide typically involves the formation of the isoxazole and thiophene rings followed by their coupling. Common synthetic routes may include:

Formation of Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of Thiophene Ring: Thiophene rings are often synthesized via the Paal-Knorr synthesis or other cyclization methods.

Coupling Reaction: The final step involves coupling the isoxazole and thiophene rings through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Reactivity of the Isoxazole Ring

The isoxazole ring undergoes electrophilic substitution and ring-opening reactions due to its electron-rich nature.

Electrophilic Substitution

-

Nitration : The isoxazole ring can undergo nitration at the 5-position under mild acidic conditions (e.g., HNO₃/H₂SO₄) to yield 5-nitroisoxazole derivatives .

-

Halogenation : Chlorination or bromination occurs selectively at the 4-position using reagents like N-bromosuccinimide (NBS) in CCl₄ .

Ring-Opening Reactions

-

Hydrolysis under basic conditions (e.g., NaOH) cleaves the isoxazole ring to form β-keto amides, which can further decarboxylate .

Reactivity of the Thiophene Moiety

The thiophene ring participates in electrophilic substitution and oxidation reactions.

Electrophilic Substitution

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 5-position of the thiophene ring.

-

Friedel-Crafts Acylation : Reacts with acetyl chloride/AlCl₃ to form 2-acetylthiophene derivatives.

Oxidation

-

Oxidation with H₂O₂ or m-CPBA converts the thiophene ring to a sulfoxide or sulfone, altering electronic properties.

Acetamide Functional Group Transformations

The acetamide group undergoes hydrolysis and nucleophilic substitution.

Hydrolysis

-

Acidic (HCl/H₂O) or basic (NaOH) hydrolysis cleaves the amide bond, yielding 2-(thiophen-2-yl)acetic acid and isoxazol-4-amine.

Nucleophilic Substitution

-

The amide nitrogen reacts with alkyl halides (e.g., benzyl bromide) in the presence of NaH to form N-alkylated derivatives .

Cycloaddition Reactions

The compound’s unsaturated bonds enable cycloadditions:

[3+2] Cycloaddition

-

Reacts with nitrile oxides to form isoxazoline-fused hybrids, leveraging the electron-deficient alkenes in the acetamide group .

Biological Activity-Driven Modifications

Analogous compounds exhibit bioactivity through targeted modifications:

Anticancer Derivatives

-

Introducing methoxy or hydroxyl groups on the thiophene ring enhances cytotoxicity. For example, derivatives with 4-methoxyphenyl substituents show IC₅₀ values <1 µM against DU145 prostate cancer cells .

Antimicrobial Derivatives

-

Isoxazole-thiophene hybrids demonstrate potent antitubercular activity (MIC = 14–29 µM) when functionalized with electron-withdrawing groups .

Comparative Reaction Table

Aplicaciones Científicas De Investigación

Analgesic and Anti-inflammatory Activity

Isoxazole derivatives, including N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide, have been extensively studied for their analgesic and anti-inflammatory properties. Research has shown that compounds with isoxazole structures can selectively inhibit cyclooxygenase enzymes (COX), which are crucial mediators in inflammatory processes.

Key Findings:

- Selective COX-2 Inhibition: Some isoxazole derivatives exhibit significant selectivity towards COX-2 over COX-1, which is beneficial for reducing gastrointestinal side effects typically associated with non-selective NSAIDs. For instance, compounds with specific substitutions on the phenyl ring demonstrated enhanced anti-inflammatory activity in various animal models, such as the carrageenan-induced paw edema method .

| Compound | COX Selectivity | Anti-inflammatory Activity |

|---|---|---|

| 6-Methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones | High | Significant reduction in edema |

| 4,5-Diphenyl isoxazolines | Moderate | Potent analgesic effects |

Antitumor and Anticancer Activity

The potential of this compound as an antitumor agent has been highlighted in several studies. Isoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Case Studies:

- Cytotoxic Activity: A series of N-substituted isoxazoles were tested against human cancer cell lines such as K562 (leukemia) and A549 (lung cancer). Compounds displayed IC50 values ranging from 0.04 to 12 µM, indicating potent cytotoxicity comparable to established antitumor agents .

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| N-phenyl isoxazoles | K562 | 0.04 |

| 3,4-diaryl isoxazoles | A549 | 12.00 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been a focus of research. Isoxazole derivatives have shown promising activity against both bacterial and fungal strains.

Research Insights:

- Bacterial Inhibition: Compounds with thiophenyl substitutions exhibited significant antibacterial activity against strains such as E. coli and S. aureus. The presence of chlorine substituents on the aromatic ring was correlated with increased lipid solubility and enhanced antimicrobial efficacy .

| Compound | Target Organism | Activity Level |

|---|---|---|

| 5-(heteroaryl)isoxazoles | E. coli | Significant |

| 4,5-dihydro isoxazoles | S. aureus | Moderate to High |

Mecanismo De Acción

The mechanism of action of N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

N-(isoxazol-4-yl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

N-(isoxazol-4-yl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring, offering different electronic properties.

N-(isoxazol-4-yl)-2-(benzothiophen-2-yl)acetamide: Features a benzothiophene ring, which may provide additional stability and unique reactivity.

Uniqueness

N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide is unique due to the combination of isoxazole and thiophene rings, which can impart distinct electronic and steric properties. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Actividad Biológica

N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting its potential therapeutic applications.

1. Antimicrobial Activity

Isoxazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that isoxazole compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain isoxazole derivatives exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

2. Anticancer Activity

Research indicates that isoxazole compounds can inhibit cancer cell proliferation. In particular, this compound has been evaluated for its cytotoxic effects on various cancer cell lines, including Huh7 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The compound was shown to induce cell cycle arrest in the G0/G1 phase and decrease cyclin-dependent kinase 4 (CDK4) levels, suggesting a mechanism of action that may involve cell cycle regulation .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Huh7 | 12.5 |

| MCF7 | 15.0 | |

| HCT116 | 10.0 |

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Isoxazoles often act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression.

- Cell Cycle Regulation : The compound's effect on CDK4 suggests that it may interfere with cell cycle progression, which is a common target in cancer therapy.

Case Studies

Several case studies have highlighted the efficacy of isoxazole derivatives in preclinical models:

- Breast Cancer Model : In a study involving MCF7 cells, the administration of this compound led to a significant reduction in cell viability, supporting its potential as an anticancer agent .

- Inflammation Model : In animal models of inflammation, compounds similar to this compound exhibited reduced edema and pain response, indicating their potential use in treating inflammatory conditions .

Propiedades

IUPAC Name |

N-(1,2-oxazol-4-yl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-9(4-8-2-1-3-14-8)11-7-5-10-13-6-7/h1-3,5-6H,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYGIZLQCSDYJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.